3,3-Diphenyloxolan-2-imine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyloxolan-2-imine;hydrobromide is a chemical compound with the molecular formula C16H16BrNO It is known for its unique structural features, which include an oxolane ring substituted with two phenyl groups and an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyloxolan-2-imine;hydrobromide typically involves the reaction of 3,3-diphenyloxirane with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate oxirane, which then undergoes ring-opening and subsequent cyclization to form the oxolane ring with the imine group. The final product is obtained as a hydrobromide salt by treating the imine with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diphenyloxolan-2-imine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxo compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyloxolan-2-imine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Diphenyloxolan-2-imine;hydrobromide involves its interaction with molecular targets through its imine group. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects. The phenyl groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyloxirane: A precursor in the synthesis of 3,3-Diphenyloxolan-2-imine;hydrobromide.
3,3-Diphenyloxolane: A structurally similar compound without the imine group.
3,3-Diphenylpropan-2-imine: A compound with a similar imine group but different ring structure.
Uniqueness
This compound is unique due to its combination of an oxolane ring, phenyl groups, and an imine group
Eigenschaften
CAS-Nummer |
823813-04-3 |
---|---|
Molekularformel |
C16H16BrNO |
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
3,3-diphenyloxolan-2-imine;hydrobromide |
InChI |
InChI=1S/C16H15NO.BrH/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,17H,11-12H2;1H |
InChI-Schlüssel |
CDVPBYACFINZEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N)C1(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.